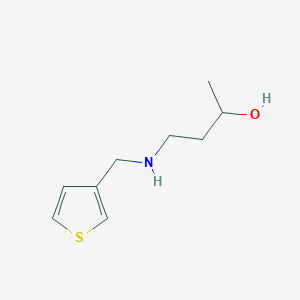
4-((Thiophen-3-ylmethyl)amino)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Thiophen-3-ylmethyl)amino)butan-2-ol is an organic compound with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an amino alcohol functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Thiophen-3-ylmethyl)amino)butan-2-ol typically involves the reaction of thiophene-3-carbaldehyde with 4-aminobutan-2-ol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent quality control measures, ensures the compound meets the required specifications for various applications .
化学反应分析
Types of Reactions
4-((Thiophen-3-ylmethyl)amino)butan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or amines.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
科学研究应用
4-((Thiophen-3-ylmethyl)amino)butan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and electronic components
作用机制
The mechanism of action of 4-((Thiophen-3-ylmethyl)amino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amino alcohol functional group allow it to bind to active sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
Thiophene-2-carboxaldehyde: Another thiophene derivative with similar reactivity but different functional groups.
4-Aminobutan-2-ol: Shares the amino alcohol functional group but lacks the thiophene ring.
Thiophene-3-carboxylic acid: Contains the thiophene ring but with a carboxylic acid functional group instead of an amino alcohol.
Uniqueness
4-((Thiophen-3-ylmethyl)amino)butan-2-ol is unique due to the combination of the thiophene ring and amino alcohol functional group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
生物活性
4-((Thiophen-3-ylmethyl)amino)butan-2-ol is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiophene ring linked to an amino group, which is further connected to a butan-2-ol moiety. Its molecular formula is C11H15NOS, with a molecular weight of approximately 185.29 g/mol. The compound can be represented structurally as follows:
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining thiophene derivatives with amino alcohols.
- Reduction Reactions : Reducing the corresponding carbonyl compounds to yield the desired amino alcohol.
These synthetic routes provide flexibility for modifying the compound's structure to enhance its biological activity or specificity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential mechanisms and therapeutic applications:
Antitumor Activity
Studies have shown that compounds with similar structural features often exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with thiophene moieties have been linked to enhanced anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4a | HT29 | 1.61 ± 1.92 | Apoptosis |
| 4b | Jurkat | 1.98 ± 1.22 | Cell Cycle Arrest |
Antimicrobial Properties
The presence of the thiophene ring in this compound suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess similar properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance.
- Receptor Binding : Interaction studies suggest that this compound may bind to specific receptors, influencing signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Recent investigations have focused on understanding the pharmacological profile of this compound through various in vitro and in vivo studies:
- In Vitro Studies : These studies have assessed the cytotoxicity of the compound against different cancer cell lines, revealing promising results that warrant further exploration.
- In Vivo Studies : Animal models have been utilized to evaluate the therapeutic efficacy and safety profile of the compound, providing insights into its potential as a drug candidate.
属性
分子式 |
C9H15NOS |
|---|---|
分子量 |
185.29 g/mol |
IUPAC 名称 |
4-(thiophen-3-ylmethylamino)butan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-8(11)2-4-10-6-9-3-5-12-7-9/h3,5,7-8,10-11H,2,4,6H2,1H3 |
InChI 键 |
KTKOYDLTXJJYNX-UHFFFAOYSA-N |
规范 SMILES |
CC(CCNCC1=CSC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















